2-(dipropylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C26H28N4O2S2 |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N4O2S2/c1-3-14-28(15-4-2)23-20(24(31)29-16-9-8-12-22(29)27-23)18-21-25(32)30(26(33)34-21)17-13-19-10-6-5-7-11-19/h5-12,16,18H,3-4,13-15,17H2,1-2H3/b21-18- |
InChI Key |
NCJUXNJMGOTJNK-UZYVYHOESA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 2-(dipropylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 480.6 g/mol. Its structure features a pyrido-pyrimidine core, thiazolidine moiety, and dipropylamino group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, thiazolidinone derivatives have shown varying degrees of antibacterial and antifungal activities. In vitro studies often employ agar diffusion and broth dilution methods to assess efficacy against pathogens such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 15 | Antibacterial |
| Compound B | 20 | Antifungal |
| Compound C | 10 | Antiviral |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors. For example, certain thiazolidinones have been shown to disrupt protein-protein interactions essential for microbial survival . The dipropylamino group might enhance lipophilicity, facilitating membrane penetration and subsequent intracellular action.
Study 1: Synthesis and Evaluation
A study synthesized various thiazolidinone derivatives and evaluated their biological activities. Among these, the compound with a similar structure to our target showed promising results in inhibiting bacterial growth, with an MIC comparable to standard antibiotics .
Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to target proteins involved in bacterial resistance mechanisms. Results indicated strong interactions with the active sites of enzymes critical for bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrido/pyrazolo-pyrimidinone hybrids with thiazolidinone or thioxo-thiazolidinone moieties. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Variations :
- The pyrido[1,2-a]pyrimidin-4-one core (target compound and ) is distinct from pyrazolo-pyrimidine systems (). The former may favor π-π stacking in hydrophobic binding pockets, while the latter’s fused pyrazole ring could enhance metabolic stability .
Substituents on the thiazolidinone nitrogen (e.g., 2-phenylethyl vs. 3-methoxypropyl in ) modulate steric effects and solubility. Phenylethyl groups may improve membrane permeability via lipophilic interactions .
Antimicrobial vs. Anti-inflammatory: Thiazolidinone-azo hybrids () prioritize hydrogen bonding via azo groups for antimicrobial action, whereas the target compound’s dipropylamino group may target kinase ATP-binding pockets .
Synthetic and Analytical Tools :
Preparation Methods
Copper-Catalyzed Ullmann-Type Coupling
A one-pot tandem reaction using CuI (10 mol%) in DMF at 130°C enables efficient C–N bond formation between 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. This method yields substituted pyrido[1,2-a]pyrimidin-4-ones with >80% efficiency. For the target compound, 2-chloro-3-aminopyridine reacts with (Z)-3-amino-3-(dipropylamino)acrylate under these conditions to form the dipropylamino-substituted core.
Key Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Solvent | DMF |
| Temperature | 130°C |
| Reaction Time | 12–24 hours |
| Yield | 82–89% |
Thermal Cyclization of Isopropylidene Malonates
Alternative routes involve thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates at 180–200°C. This method is effective for introducing electron-withdrawing groups but requires rigorous exclusion of moisture.
Formation of the Thiazolidin-4-One Moiety
Multicomponent Thiazolidinone Synthesis
A three-component reaction using primary amines (e.g., 2-phenylethylamine), carbon disulfide, and fumaryl chloride in water at 60°C produces 3-substituted-2-thioxo-1,3-thiazolidin-4-ones with Z-configuration control. The exocyclic double bond geometry is stabilized by intramolecular hydrogen bonding.
Reaction Scheme
-
Step 1 : 2-Phenylethylamine + CS₂ → Thiourea intermediate
-
Step 2 : Cyclization with fumaryl chloride → Thiazolidin-4-one
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | H₂O |
| Temperature | 60°C |
| Catalyst | None |
| Yield | 75–88% |
DABCO-Catalyzed Thiazolidine-2-Thione Formation
DABCO (15 mol%) catalyzes the reaction between propargylamines and CS₂ at 25°C, achieving >95% conversion to thiazolidine-2-thiones without byproducts. For the target compound, 3-(2-phenylethyl)-5-methylene-thiazolidin-4-one is synthesized via this method.
Condensation of Core and Thiazolidinone Moieties
Knoevenagel Condensation
The pyrido[1,2-a]pyrimidin-4-one core reacts with 5-methylene-thiazolidin-4-one under basic conditions (K₂CO₃, EtOH, 80°C). The Z-configuration is favored due to steric hindrance from the 2-phenylethyl group.
Typical Procedure
-
Combine pyrido[1,2-a]pyrimidin-4-one (1 eq), thiazolidinone (1.2 eq), K₂CO₃ (2 eq) in EtOH.
-
Reflux for 6 hours.
-
Isolate product via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Yield : 68–74%
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) in DMF with piperidine as a base accelerates condensation, improving yield to 85% while retaining stereoselectivity.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity (Z:E) | Scalability |
|---|---|---|---|
| Ullmann + Knoevenagel | 68 | 9:1 | Moderate |
| Multicomponent + Microwave | 85 | 12:1 | High |
| Thermal Cyclization | 72 | 7:1 | Low |
Challenges and Solutions
-
Stereochemical Control : Use of bulky bases (e.g., DABCO) suppresses E-isomer formation.
-
Byproduct Formation : Pd/C hydrogenation removes residual unsaturated intermediates.
-
Solvent Optimization : Substituting DMF with PEG-400 reduces toxicity without compromising yield.
Industrial-Scale Adaptations
Patent WO2008075380A2 details a cost-effective route using Meerwein arylation with methylacrylate, followed by thiourea cyclization. This method achieves 90% purity at the kilogram scale.
Emerging Methodologies
Q & A
Q. Q1. What are the optimal synthetic routes for this compound, and how can purity be ensured?
Answer: The synthesis involves multi-step reactions starting with the formation of the thiazolidinone ring, followed by coupling with the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:
- Reaction conditions : Refluxing under inert atmospheres (e.g., nitrogen) with solvents like acetonitrile or DMSO .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to facilitate cyclization and coupling .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization for high-purity isolation (>95% by HPLC) .
Q. Table 1: Yield Optimization via Solvent Selection
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetonitrile | 80 | 62 | 96 |
| DMF | 100 | 55 | 92 |
| THF | 65 | 48 | 89 |
| Data adapted from thiazolidinone synthesis protocols . |
Q. Q2. How is the Z-configuration of the thiazolidin-5-ylidene moiety confirmed?
Answer: The Z-configuration is critical for biological activity and is verified via:
- NMR Spectroscopy : NOESY correlations between the methylidene proton (δ 8.2–8.5 ppm) and the 2-phenylethyl substituent .
- X-ray Crystallography : Bond angle analysis (C=S and C=O bond lengths ~1.65 Å and 1.22 Å, respectively) .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., dipropylamino vs. allylamino substituents) impact biological activity?
Answer: Substituent effects are studied via comparative SAR:
- Dipropylamino Group : Enhances lipophilicity (logP ~3.2), improving membrane permeability in cell-based assays .
- Allylamino Analog : Lower logP (~2.5) reduces cytotoxicity but diminishes target binding affinity (IC₅₀: 12 µM vs. 8 µM for dipropylamino) .
Q. Table 2: Biological Activity of Structural Analogs
| Substituent | Target (IC₅₀, µM) | logP | Cytotoxicity (CC₅₀, µM) |
|---|---|---|---|
| Dipropylamino | 8.0 ± 0.5 | 3.2 | 45 ± 3 |
| Allylamino | 12.0 ± 1.2 | 2.5 | >100 |
| Benzylamino | 15.5 ± 1.8 | 3.8 | 28 ± 2 |
| Data pooled from enzymatic and MTT assays . |
Q. Q4. What methodologies resolve contradictions in bioactivity data across studies?
Answer: Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:
- Standardized Assays : Use ATP-based luminescence for kinase inhibition (vs. variable colorimetric methods) .
- Metabolite Profiling : LC-MS/MS to rule out off-target effects from degradation products .
- Statistical Validation : Multivariate ANOVA to account for batch-to-batch variability in synthetic intermediates .
Q. Q5. How does the compound interact with biological targets (e.g., kinases or receptors)?
Answer: Mechanistic studies involve:
- Surface Plasmon Resonance (SPR) : Direct binding assays (KD ~120 nM for MAPK14) .
- Molecular Dynamics Simulations : The thioxo-thiazolidinone moiety forms hydrogen bonds with catalytic lysine residues (e.g., Lys53 in PKA) .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells (ΔTm = 4.2°C at 10 µM) .
Q. Q6. What analytical techniques validate stability under physiological conditions?
Answer:
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via UPLC-MS over 24 hours .
- Thermal Stability : DSC/TGA analysis shows decomposition onset at 180°C, confirming suitability for room-temperature storage .
- Light Sensitivity : Protect from UV exposure (λ >400 nm) to prevent Z→E isomerization .
Methodological Challenges
Q. Q7. How are reaction intermediates characterized when crystallography fails?
Answer:
- High-Resolution MS : Confirm molecular formulas of unstable intermediates .
- In Situ IR Spectroscopy : Track carbonyl (1700–1750 cm⁻¹) and thioamide (1250–1300 cm⁻¹) groups during reactions .
Q. Q8. What strategies improve yield in large-scale synthesis?
Answer:
- Flow Chemistry : Continuous processing reduces side reactions (e.g., epimerization) .
- Microwave Assistance : Accelerates cyclization steps (30 minutes vs. 6 hours conventional heating) .
Q. Q9. How are enantiomeric impurities controlled in chiral centers?
Answer:
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients (ee >98%) .
- Asymmetric Catalysis : Employ BINOL-derived phosphoric acids for stereoselective thiazolidinone formation .
Q. Q10. What computational tools predict metabolite formation?
Answer:
- ADMET Predictor : Simulates Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) .
- DEREK Nexus : Flags potential toxicophores (e.g., thioxo group’s hepatotoxicity risk) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
